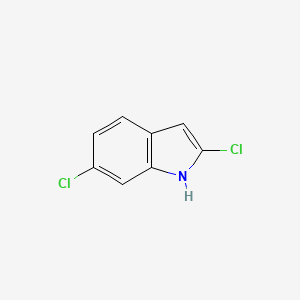

2,6-dichloro-1H-indole

描述

Structure

3D Structure

属性

分子式 |

C8H5Cl2N |

|---|---|

分子量 |

186.03 g/mol |

IUPAC 名称 |

2,6-dichloro-1H-indole |

InChI |

InChI=1S/C8H5Cl2N/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-4,11H |

InChI 键 |

QUFBKANNFIKCBB-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=C(C=C1Cl)NC(=C2)Cl |

产品来源 |

United States |

Chemical Profile of 2,6 Dichloro 1h Indole

The defining characteristic of 2,6-dichloro-1H-indole is the presence of two chlorine atoms attached to the indole (B1671886) core at positions 2 and 6. This substitution pattern significantly influences the molecule's electronic distribution and chemical reactivity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₅Cl₂N |

| Molecular Weight | 186.04 g/mol |

| Appearance | Solid (form may vary) |

| Melting Point | Data not consistently available in searched literature. |

| Boiling Point | Data not consistently available in searched literature. |

Note: Specific physical properties like melting and boiling points can vary depending on the purity and crystalline form of the compound. The values provided are based on available data for related dichloroindole isomers. For instance, 5,6-dichloro-1H-indole has a reported melting point of 145-153 °C. sigmaaldrich.com

Reactivity and Mechanistic Investigations of 2,6 Dichloro 1h Indole

Electrophilic Aromatic Substitution Reactions on the Dichloroindole Core

The reactivity of the 2,6-dichloro-1H-indole core in electrophilic aromatic substitution (EAS) is governed by the interplay of the electron-rich pyrrole (B145914) ring and the electron-deficient, dichlorinated benzene (B151609) ring. The indole (B1671886) nucleus is generally highly reactive towards electrophiles, with a reaction rate approximately 10¹³ times greater than that of benzene. pearson.com This enhanced reactivity is due to the nitrogen atom's ability to donate its lone-pair electrons, stabilizing the cationic intermediate (the arenium ion).

For an unsubstituted indole, electrophilic attack occurs preferentially at the C3 position of the pyrrole ring. stackexchange.com This preference is explained by the stability of the resulting intermediate; attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. stackexchange.com

In the case of this compound, the presence of two electron-withdrawing chlorine atoms on the benzene portion of the molecule has a significant impact. These substituents deactivate the benzene ring, making it less susceptible to electrophilic attack compared to the pyrrole ring. Therefore, electrophilic substitution is expected to occur predominantly on the pyrrole ring. The C2 position is blocked by a chlorine atom, leaving the C3 position as the most probable site for substitution, consistent with the inherent reactivity of the indole scaffold.

Common electrophilic substitution reactions for indoles include:

Nitration: Introduction of a nitro group (-NO₂).

Halogenation: Introduction of a halogen atom (e.g., -Br, -I).

Sulfonation: Introduction of a sulfonic acid group (-SO₃H).

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl or alkyl group.

The specific conditions for these reactions on this compound would need to be carefully controlled to achieve selective C3 substitution and avoid potential side reactions.

Nucleophilic Substitution Reactions at Halogenated Positions

The chlorine atoms at the C2 and C6 positions of this compound are potential sites for nucleophilic substitution reactions. In these reactions, a nucleophile—a species rich in electrons—replaces one of the halogen substituents. gacariyalur.ac.in The carbon-chlorine bonds on the indole ring are susceptible to attack, particularly under conditions that favor nucleophilic aromatic substitution (SₙAr).

The SₙAr mechanism typically proceeds via a two-step addition-elimination process. A nucleophile adds to the carbon atom bearing the halogen, forming a high-energy anionic intermediate known as a Meisenheimer complex. The leaving group (the chloride ion) is then eliminated, restoring the aromaticity of the ring. sapub.org The feasibility of this reaction is influenced by the electron-withdrawing nature of the ring system and other substituents.

While the chlorine at C6 on the deactivated benzene ring could potentially be substituted, the chlorine at C2 on the pyrrole ring might exhibit different reactivity. Studies on related halogenated heterocyclic systems show that the position of the halogen significantly influences its susceptibility to nucleophilic attack. sapub.org For this compound, the substitution could potentially be directed to either the C2 or C6 position depending on the nucleophile and reaction conditions.

| Nucleophile | Reagent Example | Potential Product (Monosubstituted) |

| Amine | Piperidine, Morpholine | 2-Amino-6-chloro-1H-indole or 6-Amino-2-chloro-1H-indole |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2-Methoxy-6-chloro-1H-indole or 6-Methoxy-2-chloro-1H-indole |

| Thiolate | Sodium thiophenoxide (NaSPh) | 2-(Phenylthio)-6-chloro-1H-indole or 6-(Phenylthio)-2-chloro-1H-indole |

| Cyanide | Sodium cyanide (NaCN) | 6-Chloro-1H-indole-2-carbonitrile or 2-Chloro-1H-indole-6-carbonitrile |

Cyclization Reactions for Complex Polycyclic Systems

The this compound scaffold serves as a valuable building block for the synthesis of more complex polycyclic systems, which are prevalent in biologically active compounds and functional materials. rsc.orgrsc.org Various synthetic strategies can be employed to construct additional rings fused to the indole core.

One common approach is the Fischer indole synthesis , which can be adapted to create carbazole (B46965) derivatives (a four-ring system) from appropriately substituted precursors. rsc.org Another powerful method is transition-metal-catalyzed cross-coupling. For instance, copper-catalyzed intramolecular C-H activation has been used to form new rings by coupling a C-H bond on the indole with another part of the molecule. Research has shown that chloro-substituents can be tolerated under these reaction conditions, allowing for the synthesis of complex chlorinated polycycles that can be further functionalized. rsc.org

Photo-induced reactions also provide a pathway to complex structures. The reductive Heck cyclization of N-acyl indoles can proceed in the presence of a chloro substituent, enabling the formation of polycyclic indolinyl compounds. researchgate.net This type of reaction involves the formation of a radical intermediate that cyclizes to generate a new ring. researchgate.net Such methodologies that allow for the rapid generation of molecular complexity from simple building blocks are highly valuable in organic synthesis. nih.gov

Studies on the Reactivity of Aldehyde and Carboxylic Acid Functional Groups

When this compound is functionalized with aldehyde (-CHO) or carboxylic acid (-COOH) groups, typically at the C3 position, the reactivity of these groups is central to further synthetic transformations.

The aldehyde group in a compound like this compound-3-carbaldehyde is a versatile functional handle. It can undergo:

Oxidation: The formyl group can be readily oxidized to a carboxylic acid. Common oxidizing agents like potassium permanganate (B83412) can be used for this transformation.

Reduction: The aldehyde can be reduced to a primary alcohol (-CH₂OH) using reducing agents such as sodium borohydride (B1222165).

Condensation Reactions: The aldehyde can react with active methylene (B1212753) compounds in reactions like the Knoevenagel or Doebner-Knoevenagel condensation to extend the carbon chain and form new C=C bonds. nih.gov

The carboxylic acid group in a compound such as this compound-3-carboxylic acid also offers numerous synthetic possibilities.

Esterification: The carboxylic acid can be converted to an ester (-COOR) by reacting with an alcohol under acidic conditions. nih.gov

Amide Formation: Reaction with an amine, often activated by a coupling agent, yields an amide (-CONHR).

Reduction: Stronger reducing agents, like lithium aluminum hydride, are typically required to reduce a carboxylic acid to a primary alcohol. More modern, milder methods may also be employed. rsc.org

Decarboxylation: Removal of the carboxylic acid group as CO₂ can occur under certain conditions, though this is not always a straightforward transformation. nih.gov

| Starting Functional Group | Reaction Type | Reagent Example | Product Functional Group |

| Aldehyde (-CHO) | Oxidation | Potassium permanganate (KMnO₄) | Carboxylic Acid (-COOH) |

| Aldehyde (-CHO) | Reduction | Sodium borohydride (NaBH₄) | Primary Alcohol (-CH₂OH) |

| Carboxylic Acid (-COOH) | Esterification | Methanol (CH₃OH), H⁺ | Methyl Ester (-COOCH₃) |

| Carboxylic Acid (-COOH) | Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) |

Reaction Kinetics and Thermodynamics of Dichloroindole Transformations

Detailed kinetic and thermodynamic data specifically for reactions involving this compound are not extensively reported in the public literature. However, the principles of chemical kinetics and thermodynamics can be applied to understand its transformations.

Kinetics deals with the rate of a reaction. For this compound, reaction rates will be influenced by:

Electronic Effects: The electron-withdrawing chlorine atoms decrease the electron density of the benzene ring, which would slow the rate of electrophilic substitution on that ring.

Steric Hindrance: The chlorine atom at the C2 position could sterically hinder the approach of reagents to the N1 or C3 positions, potentially slowing down reactions at those sites compared to an unhalogenated indole.

Reaction Order: Many reactions, such as certain alkylations or substitutions, may follow specific rate laws (e.g., first-order or second-order kinetics) where the rate depends on the concentration of the dichloroindole and/or other reactants. acs.org

Thermodynamics deals with the energy changes and equilibrium position of a reaction. Key parameters include enthalpy (ΔH°) and entropy (ΔS°). researchgate.net

Kinetic vs. Thermodynamic Control: In some reactions, multiple products can be formed. The product that forms fastest is the kinetic product , while the most stable product is the thermodynamic product . researchgate.net For example, in a substitution reaction on this compound, substitution at one position might be faster (kinetic control), but substitution at another position might lead to a more stable molecule (thermodynamic control). The outcome can often be influenced by reaction conditions like temperature and time.

| Concept | Description | Relevance to this compound |

| Activation Energy (Eₐ) | The minimum energy required to initiate a chemical reaction. | The presence of chlorine atoms will modify the activation energies for various reactions compared to unsubstituted indole. |

| Reaction Rate (k) | The speed at which reactants are converted into products. | The rate of substitution will differ for the C2, C3, and C6 positions due to electronic and steric factors. |

| Enthalpy (ΔH°) | The heat change of a reaction at constant pressure. | Formation of more stable (lower energy) polycyclic systems from the indole would be an enthalpically favorable process. |

| Entropy (ΔS°) | The change in disorder or randomness of a system. | Cyclization reactions that reduce the number of molecules typically have a negative entropy change. |

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

QSAR and CoMFA are pivotal computational techniques that correlate the structural features of molecules with their biological activities. For derivatives of this compound, these methods have been instrumental in optimizing ligand potency and selectivity.

Quantitative structure-activity relationship (QSAR) models are developed to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models are crucial for predicting the potency of novel compounds before their synthesis. For indole derivatives, including those with a dichloro substitution pattern, QSAR studies have been employed to guide the development of inhibitors for various biological targets. a2bchem.comoup.comcollectionscanada.gc.ca For instance, a derivative, 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, was identified as an allosteric inhibitor of fructose (B13574) 1,6-bisphosphatase, highlighting its potential as a lead compound for further drug design. a2bchem.com The development of QSAR models for such compounds involves calculating molecular descriptors that quantify their physicochemical properties and correlating them with inhibitory activity. collectionscanada.gc.ca These predictive models help in understanding which structural modifications are likely to enhance the desired biological effect. researchgate.net

Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR technique, has been successfully applied to guide the synthetic optimization of derivatives based on the 4,6-dichloro-1H-indole scaffold. researchgate.netresearchgate.net A notable example is the optimization of (E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid, a potent and selective antagonist for the glycine (B1666218) site of the N-methyl-D-aspartate (NMDA) receptor. researchgate.netresearchgate.net

In this research, CoMFA was used to generate 3D contour maps that visualize the steric and electrostatic fields around the aligned molecules. These maps provided clear, graphical insights into the structure-activity relationships within the series of analogues. researchgate.net

Steric Fields: The CoMFA model indicated regions where bulky substituents would be favorable (green contours) or unfavorable (yellow contours) for binding affinity.

Electrostatic Fields: The model highlighted areas where positive charge (blue contours) or negative charge (red contours) would enhance activity.

Guided by these CoMFA models, researchers synthesized new analogues with modified aromatic groups at the 3-propenyl moiety. The study found that incorporating an electron-withdrawing group or a heterocyclic group led to compounds with improved affinity and potency, culminating in the discovery of a new potent and selective glycine-site NMDA receptor antagonist. researchgate.netresearchgate.net This work exemplifies how 3D-CoMFA serves as a powerful predictive tool for rational ligand design and optimization. arxiv.org

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is essential for understanding the molecular basis of a drug's mechanism of action. For derivatives of this compound, docking studies have elucidated their interactions with various protein targets.

Molecular docking simulations have been instrumental in profiling the specific interactions between this compound derivatives and their biological targets. These studies reveal the key amino acid residues involved in binding and the nature of the intermolecular forces, such as hydrogen bonds and hydrophobic interactions.

For example, derivatives of 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid were identified as agonists for the orphan G protein-coupled receptor GPR17. acs.org Docking these compounds into a homology model of human GPR17 helped rationalize the observed structure-activity relationships. acs.org Similarly, docking studies of N-benzyl indole-derived hydrazones, including a compound with a 2,6-dichlorophenyl group, were performed to understand their binding mechanism as potential anti-triple negative breast cancer agents targeting the epidermal growth factor receptor (EGFR). oup.comarxiv.org These interaction profiles are critical for optimizing ligand affinity and selectivity.

The table below summarizes findings from docking studies on various indole derivatives, including those with dichloro substitutions, against different protein targets.

| Compound Class/Derivative | Protein Target | PDB ID | Key Interactions/Findings |

| (E)-3-(2-Carboxy-2-arylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid Analogs | NMDA Receptor (Glycine Site) | N/A | Guided synthesis to optimize binding affinity and in vivo potency. researchgate.netresearchgate.net |

| 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid Analogs | GPR17 | Homology Model | Rationalized structure-activity relationships for receptor agonists. acs.orgnih.gov |

| N-benzyl indole hydrazone with 2,6-dichlorophenyl group | EGFR | 3W2S | Showed high binding affinity; chloro substitution was favorable. oup.comarxiv.org |

| Indole-2,3-dione Schiff base Complexes | Penicillin Binding Protein (PBP), DNA Gyrase | N/A | Metal complexes showed improved interaction energy compared to ligands. |

A primary outcome of molecular docking is the prediction of the specific binding site on the protein and the binding mode or conformation of the ligand within that site. For (E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid, computational studies confirmed its role as an antagonist at the glycine binding site of the NMDA receptor. researchgate.net In another study, docking simulations of indole derivatives designed as HIV-1 fusion inhibitors established a common binding mode within a hydrophobic pocket of the gp41 protein, showing how the flexible molecules could conform to the pocket's contours. The accuracy of these predictions is often validated by comparing the computationally predicted binding mode with experimental data, such as X-ray crystallography, when available.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials, which exhibit unique responses to high-intensity light, are crucial for applications in telecommunications, optical computing, and photonics. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules by calculating parameters such as polarizability (α) and first-order hyperpolarizability (β).

The NLO response in organic molecules is often linked to intramolecular charge transfer (ICT) between electron-donating and electron-accepting groups through a π-conjugated system. While theoretical studies have been conducted to evaluate the NLO properties of various indole derivatives, such as Indole-7-carboxyldehyde, specific computational evaluations focusing on this compound are not prominently featured in the surveyed scientific literature. arxiv.org The presence of electron-withdrawing chlorine atoms on the indole ring would significantly influence its electronic structure and potential NLO response, making it a candidate for future theoretical investigation in this domain.

Chemical Reactivity and Derivatization

Electrophilic and Nucleophilic Substitution Patterns

The indole ring is generally susceptible to electrophilic attack, primarily at the C3 position. However, the presence of a chlorine atom at the 2-position in this compound would likely deactivate this position towards further electrophilic substitution. The chlorine atoms themselves can be susceptible to nucleophilic substitution under certain conditions, providing a handle for further derivatization.

Role as a Precursor in Complex Molecule Synthesis

This compound can serve as a valuable precursor for the synthesis of more complex heterocyclic systems. For instance, derivatives of dichloroindoles have been used to synthesize potent antagonists of the NMDA receptor and GPR17 agonists. acs.orgacs.orgacs.orgresearchgate.netacs.org The chlorine atoms can be utilized in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.

Table 3: Representative Reactions and Products from Dichloroindole Derivatives

| Dichloroindole Derivative | Reaction Type | Reagents | Product | Reference |

| 4,6-dichloro-1H-indole-2-carboxylic acid ethyl ester | Formylation | Vilsmeier-Haack reagents | 4,6-dichloro-3-formyl-1H-indole-2-carboxylic acid ethyl ester | acs.org |

| 4,6-dichloro-1H-indole-2,3-dione | Dimerization/Coupling | CuI, KHCO₃ | Tryptanthrin derivative | rsc.org |

| 2-carboxy-4,6-dichloro-1H-indole-3-propenoic acid | Catalytic Hydrogenation | Tritium gas | [³H]2-carboxy-4,6-dichloro-1H-indole-3-propionic acid | acs.org |

Advanced Spectroscopic Analysis of 2,6 Dichloro 1h Indole and Its Derivatives

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Characterization

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides valuable insights into the functional groups present in a molecule. These methods are based on the principle that molecules absorb infrared radiation or scatter Raman light at specific frequencies corresponding to their vibrational modes.

For indole (B1671886) derivatives, the N-H stretching vibration is a key characteristic. In the FT-IR spectra of various indole compounds, this stretching band typically appears in the region of 3267–3506 cm⁻¹. mdpi.com For instance, in a study of 4,6-dichloro-1H-indole-2-carbonitrile, a distinct N-H stretching band was observed at 3400 cm⁻¹. ttuhsc.edu Similarly, the picrate (B76445) salt of 4,6-dichloro-1H-indole exhibited an N-H stretch at 3414 cm⁻¹.

Aromatic C-H stretching vibrations are generally observed in the 3040–3097 cm⁻¹ region for indole derivatives. mdpi.com The C=C stretching vibrations within the aromatic rings give rise to bands in the fingerprint region, which are crucial for identifying the indole core. In the case of N-(4,6-dichloro-1H-indole-2-carbonyl)-methanesulphonamide, IR absorption was noted at 3270, 3230, 1910, and 1650 cm⁻¹. ttuhsc.edu

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. In a study on 2,6-dichlorotoluene, a related chlorinated aromatic compound, FT-Raman spectra were recorded and analyzed to provide a complete vibrational assignment, aided by theoretical calculations. nih.gov This approach, combining experimental data with computational methods like Density Functional Theory (DFT), allows for a more accurate assignment of vibrational modes. nih.gov

Table 1: Characteristic FT-IR Absorption Bands for 2,6-Dichloro-1H-Indole and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | References |

|---|---|---|---|

| N-H | Stretching | 3267–3506 | mdpi.com |

| C-H (aromatic) | Stretching | 3040–3097 | mdpi.com |

| C=O | Stretching | ~1650-1740 | ttuhsc.edumdpi.com |

| C=N | Stretching | ~1605-1698 | mdpi.com |

| C-S-C | Stretching | ~1035-1087 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are the most common types used for organic compounds.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For indole derivatives, the proton attached to the nitrogen atom (N-H) typically resonates as a broad singlet at a downfield chemical shift, often in the range of δ 11.18–12.34 ppm. mdpi.com In the case of 4,6-dichloro-1H-indole-2-carbonitrile, the indole N-H proton appeared at δ 11.27 ppm. ttuhsc.edu The aromatic protons of the indole ring system appear in the region of δ 7.12–7.34 ppm. The specific chemical shifts and coupling constants of these protons are dependent on the substitution pattern of the indole ring.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Generally, carbon signals in organic compounds appear over a wide range of chemical shifts (0-220 ppm). bhu.ac.in The chemical shifts of the carbon atoms in the indole ring are influenced by the presence of the heteroatom and the substituents. For instance, in indole alkaloids, the C-2 carbon, being adjacent to the nitrogen atom and often involved in conjugation, can have a chemical shift as high as δ 167.8 ppm. mdpi.com The development of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH₃, CH₂, CH, and quaternary carbons. bhu.ac.in

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Indole Derivatives

| Nucleus | Functional Group/Position | Typical Chemical Shift (ppm) | References |

|---|---|---|---|

| ¹H | Indole N-H | 11.18–12.34 | mdpi.com |

| ¹H | Aromatic C-H | 7.12–7.34 | |

| ¹³C | Aliphatic Carbons | 10-40 | bhu.ac.in |

| ¹³C | Aromatic/Alkene Carbons | 100-150 | redalyc.org |

| ¹³C | Carbonyl Carbons | ~170 | redalyc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic and conjugated systems like indole, the most significant transitions are typically π → π*. hnue.edu.vn

The UV spectrum of indole itself is characterized by two main absorption bands, which have been attributed to the ¹Lₐ and ¹Lₑ electronic transitions. rsc.org The position and intensity of these bands are sensitive to substitution on the indole ring. hnue.edu.vn Conjugation of the indole system with other chromophores leads to a bathochromic shift (a shift to longer wavelengths) and often an increase in the absorption intensity. hnue.edu.vn

For example, carbonyl compounds typically exhibit an n → π* transition around 280-290 nm and a more intense π → π* transition at shorter wavelengths, around 188 nm. hnue.edu.vn When a carbonyl group is conjugated with a system like the indole ring, both of these transitions are shifted to longer wavelengths. hnue.edu.vn The study of these electronic transitions provides valuable information about the extent of conjugation and the electronic structure of the molecule. hnue.edu.vnlibretexts.org

Table 3: Typical UV-Vis Absorption Maxima (λmax) for Electronic Transitions in Indole Systems

| Transition Type | Chromophore | Typical λmax (nm) | References |

|---|---|---|---|

| π → π* | Conjugated Diene | 217-245 | hnue.edu.vn |

| π → π* | Conjugated Enone | 220-250 | hnue.edu.vn |

| n → π* | Carbonyl | 280-290 | hnue.edu.vn |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In mass spectrometry, a molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). uni-saarland.de

The molecular ion peak (M⁺) in the mass spectrum gives the molecular weight of the compound. For nitrogen-containing compounds like indoles, the molecular ion peak will have an odd nominal mass if it contains an odd number of nitrogen atoms (the Nitrogen Rule). whitman.edu

The fragmentation of the molecular ion provides structural clues. The fragmentation patterns are often predictable and characteristic of certain functional groups. For instance, aromatic compounds like indole tend to show a prominent molecular ion peak due to the stability of the aromatic ring. whitman.edu Common fragmentation pathways for substituted benzenes include the loss of the substituent or the formation of a stable tropylium (B1234903) ion (m/z 91) if an alkyl group is present. whitman.edu In the case of 4,6-dichloro-1H-indole-2-carbonitrile, the molecular ion was observed at m/z 228. ttuhsc.edu Similarly, N-(4,6-dichloro-1H-indole-2-carbonyl)-methanesulphonamide showed a molecular ion at m/z 305. ttuhsc.edu The analysis of these fragmentation patterns is crucial for confirming the structure of newly synthesized compounds. libretexts.org

Table 4: Common Fragments Observed in the Mass Spectra of Aromatic Compounds

| Fragment | Description | Typical m/z | References |

|---|---|---|---|

| M⁺ | Molecular Ion | Compound Dependent | whitman.edu |

| M-1 | Loss of a Hydrogen Radical | M-1 | whitman.edu |

| [C₇H₇]⁺ | Tropylium Ion | 91 | whitman.edu |

| M-R | Loss of a Substituent | M - mass of R | miamioh.edu |

Crystallographic Investigations of 2,6 Dichloro 1h Indole and Its Supramolecular Assemblies

X-Ray Diffraction Studies for Solid-State Molecular Conformation

X-ray diffraction (XRD) is a powerful analytical technique that provides direct information about the molecular packing in the solid state. americanpharmaceuticalreview.com Analysis of crystalline forms of indole (B1671886) derivatives by XRD reveals their distinct diffraction patterns, which are sensitive to the specific arrangement of atoms. researchgate.netamericanpharmaceuticalreview.com For derivatives of 2,6-dichloro-1H-indole, single-crystal X-ray diffraction has been instrumental in elucidating their solid-state conformations.

For instance, the crystal structure of 4,6-dichloro-1H-indole-2,3-dione, a related compound, reveals a nearly planar molecule in the asymmetric unit. iucr.orgiucr.org Specifically, the non-hydrogen atoms show a mean deviation from planarity of 0.027 Å. iucr.orgiucr.org In another study of a similar derivative, the two indole ring systems were found to be nearly perpendicular to each other, with a dihedral angle of 80.9 (5)°. nih.gov The conformation of these molecules can be influenced by weak intramolecular interactions, such as C—H⋯π interactions. nih.gov The study of various substituted dihydropyran-3-ones, which are structurally different but highlight the utility of the technique, also showcases how X-ray diffraction is used to determine specific conformations like half-chair or skew-boat forms in the solid state. nih.gov These studies underscore the capability of X-ray diffraction to provide a detailed, static picture of molecular conformation, which is crucial for understanding the molecule's intrinsic properties and its potential for intermolecular interactions. rsc.org

Table 1: Crystallographic Data for 4,6-Dichloro-1H-indole-2,3-dione researchgate.net

| Parameter | Value |

| Formula | C₈H₃Cl₂NO₂ |

| Molecular Weight | 216.01 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.6253 (19) |

| b (Å) | 7.1250 (16) |

| c (Å) | 26.289 (6) |

| V (ų) | 1615.6 (6) |

| Z | 8 |

| T (K) | 120 |

Analysis of Hydrogen Bonding Networks in Crystal Structures

Hydrogen bonds are a predominant directional force in the crystal packing of many organic molecules, including indole derivatives. In the crystal structure of 4,6-dichloro-1H-indole-2,3-dione, molecules are linked by N—H⋯O hydrogen bonds, forming infinite chains. iucr.orgiucr.org In one polymorph, these chains propagate along the researchgate.net direction. iucr.orgiucr.org Another study on a different crystalline form of the same compound showed that molecules dimerize through two N—H⋯O hydrogen bonds. researchgate.net In some cases, these primary hydrogen-bonded chains or dimers are further connected by other weak interactions to form more complex supramolecular architectures. nih.govresearchgate.net For example, in the crystal structure of diethyl 3,3′-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate), pairs of N—H⋯O hydrogen bonds create inversion dimers, which are then linked into chains by further hydrogen bonding. nih.gov The analysis of these hydrogen bonding networks is critical for understanding the stability and physical properties of the crystalline material. vulcanchem.com

Characterization of Intermolecular Interactions (e.g., π-π Stacking, Halogen Bonding)

Beyond classical hydrogen bonds, other non-covalent interactions play a significant role in the crystal engineering of this compound and its analogues. These include π-π stacking and halogen bonding.

The planar nature of the indole ring system makes it amenable to π-π stacking interactions. nih.gov In some crystal structures of dichlorinated indole derivatives, slipped π-π interactions are observed, linking molecules into extended arrays. researchgate.net For instance, in one form of 4,6-dichloro-1H-indole-2,3-dione, slipped π–π interactions propagate along the a-axis with an inter-centroid distance of 3.8639 (10) Å and an interplanar distance of 3.3478 (10) Å. researchgate.net However, in another crystalline form of the same compound, no π–π interactions were observed, highlighting the polymorphic nature of these systems. iucr.orgiucr.org

The presence of chlorine atoms on the indole scaffold introduces the possibility of halogen bonding. nih.gov Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.orgresearchgate.net While not explicitly detailed for this compound itself in the provided search results, the principle is well-established for halogenated organic molecules and is a critical factor in their crystal packing and interaction with biological targets. nih.govacs.orgresearchgate.net For example, the crystal structure of diethyl 3,3′-[(2,4-dichlorophenyl)methylidene]bis(1H-indole-2-carboxylate) features short Cl—Cl contacts, indicating the presence of halogen-halogen interactions. nih.gov The interplay of hydrogen bonding, halogen bonding, and π-interactions collectively dictates the final supramolecular assembly. nih.gov

Co-Crystallization Studies with Biological Targets for Ligand-Receptor Complex Analysis (e.g., Fructose (B13574) 1,6-Bisphosphatase, MmpL3)

Co-crystallization of this compound derivatives with their biological targets followed by X-ray diffraction analysis provides a molecular-level understanding of their mechanism of action.

Fructose 1,6-Bisphosphatase (FBPase): A derivative of this compound, 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951), has been identified as an allosteric inhibitor of FBPase, a key enzyme in gluconeogenesis and a target for type 2 diabetes treatment. researchgate.netnih.gov X-ray crystallography revealed that this compound binds to the AMP allosteric regulatory site of the enzyme. researchgate.net The FBPase enzyme is a homotetramer, and the inhibitor binds in the AMP allosteric site of each subunit. nih.govdoi.org The structural data from these co-crystal structures are crucial for understanding the structure-activity relationships and for the rational design of new, more potent FBPase inhibitors. nih.govrsc.org

MmpL3: Indole-2-carboxamides, including derivatives containing the 4,6-dichloroindole scaffold, have been identified as potent inhibitors of the Mycobacterium tuberculosis (M. tb) protein MmpL3. nih.govnih.govnih.gov MmpL3 is an essential transporter protein involved in the biosynthesis of the mycobacterial cell wall, making it a prime target for anti-TB drug development. nih.govrsc.org The crystal structure of MmpL3 from M. smegmatis in complex with inhibitors like ICA38 has been determined, revealing a binding pocket divided into several subsites. nih.govscienceopen.com Docking studies and co-crystal structures show that indole-2-carboxamides occupy specific subsites within the proton-translocation channel of MmpL3. nih.govrsc.org The indole NH group is often crucial for forming a hydrogen bond with the protein, and the dichloro substituents contribute to the lipophilicity and binding affinity within the hydrophobic pockets of the transporter. nih.govnih.gov This detailed structural information is vital for the ongoing development of novel anti-tubercular agents targeting MmpL3. nih.govnih.gov

Table 2: Investigated Biological Targets and Relevant Inhibitors

| Target Protein | Inhibitor Class / Example Compound | PDB Code (example) | Key Interaction Insights |

| Fructose 1,6-Bisphosphatase (FBPase) | 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951) researchgate.netdoi.org | 1FTA | Binds to the allosteric AMP site, providing a basis for designing new antidiabetic agents. researchgate.netnih.gov |

| Mycobacterial membrane protein large 3 (MmpL3) | 4,6-dichloro-indole-2-carboxamides nih.govnih.gov | 6AJJ (with ICA38) nih.govscienceopen.com | Binds in the transmembrane proton-translocation channel, with the indole NH forming key hydrogen bonds. nih.govnih.gov |

Mechanistic Investigations of 2,6 Dichloro 1h Indole S Interactions with Biological Targets

Antagonism Mechanisms of N-Methyl-D-Aspartate (NMDA) Receptors (Glycine Site)

Derivatives of 2,6-dichloro-1H-indole have been identified as potent antagonists of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the strychnine-insensitive glycine (B1666218) co-agonist site. The compound MDL29,951 (2-carboxy-4,6-dichloro-1H-indole-3-propanoic acid), a notable derivative, demonstrates high-affinity binding to this site with a reported inhibition constant (Kᵢ) of 140 nM caymanchem.combiorxiv.orgbiorxiv.org.

The mechanism of antagonism involves the compound binding to the glycine site on the NR1 subunit of the NMDA receptor complex. This binding event prevents the necessary co-agonist, glycine or D-serine, from binding and activating the receptor. Without the co-agonist, the ion channel remains closed even when the primary agonist, glutamate, is bound to the NR2 subunit. This non-competitive antagonism effectively blocks the influx of Ca²⁺ ions through the channel, a critical step in NMDA receptor-mediated neuronal signaling and excitotoxicity. Another related antagonist, MDL 105,519, also targets this glycine site nih.gov. The ability of these indole (B1671886) derivatives to modulate NMDA receptor function at the glycine site has made them valuable tools for studying neurological signaling caymanchem.com.

Table 1: NMDA Receptor Antagonism by a this compound Derivative

| Compound | Target Site | Mechanism | Affinity (Kᵢ) |

|---|---|---|---|

| MDL29,951 | NMDA Receptor (Glycine Site) | Competitive Antagonist at the co-agonist site | 140 nM caymanchem.combiorxiv.orgbiorxiv.org |

Allosteric Inhibition Mechanisms of Fructose (B13574) 1,6-Bisphosphatase

While specific studies detailing the interaction of this compound with Fructose 1,6-bisphosphatase (FBPase) are not prominently available in the current literature, the allosteric inhibition of this enzyme is a well-characterized mechanism for other classes of molecules. FBPase is a key regulatory enzyme in gluconeogenesis, and its activity is controlled by several allosteric effectors mdpi.com.

The primary allosteric inhibitors of FBPase are adenosine monophosphate (AMP) and fructose 2,6-bisphosphate (F2,6BP) mdpi.comnih.gov. These molecules bind to sites distinct from the active site, inducing conformational changes that decrease the enzyme's affinity for its substrate, fructose 1,6-bisphosphate. For instance, a class of pseudo-tetrapeptide inhibitors has been shown to bind to a novel allosteric site near the center of the FBPase tetramer nih.gov. This binding stabilizes the enzyme in its low-activity T-state conformation nih.gov. The inhibition is often synergistic with AMP and uncompetitive with respect to the substrate, meaning it binds more effectively when the substrate is already bound nih.gov. This type of allosteric regulation is crucial for controlling glucose homeostasis mdpi.com.

Agonist Mechanisms for G Protein-Coupled Receptors (e.g., GPR17)

The this compound derivative, MDL29,951, has been identified as a small-molecule agonist for the orphan G protein-coupled receptor 17 (GPR17) acs.orgnih.gov. GPR17 is involved in oligodendrocyte differentiation and myelination, making it a target of interest for neurological conditions nih.gov. The agonistic activity of MDL29,951 has been confirmed in various cellular assays, with EC₅₀ values ranging from 7 nM to 6 µM depending on the specific assay used caymanchem.com.

Ligand Binding Site Characterization in Membrane Preparations

The characterization of the GPR17 ligand binding site has been advanced through computational modeling and experimental assays. Structural analyses have identified two distinct potential ligand binding sites within the GPR17 receptor structure doi.org.

Binding Site 1 is constituted by amino acid residues such as VAL83, ARG87, and PHE111 doi.org.

Binding Site 2 involves residues ASN67, ARG129, and LYS232 doi.org.

Experimental validation has been performed using radiolabeled ligands derived from the MDL29,951 scaffold, such as [³H]2-carboxy-4,6-dichloro-1H-indole-3-propionic acid ([³H]PSB-12150), in binding assays on membrane preparations. These studies confirm specific binding, which can be inhibited in a concentration-dependent manner by GPR17 antagonists, thereby validating the interaction at the receptor level mdpi.com. Molecular docking studies with MDL29,951 and other derivatives have further elucidated key interactions, including hydrogen bonding and π-π stacking, with residues within these binding pockets tuni.fi.

Table 2: Identified Ligand Binding Site Residues in GPR17

| Binding Site | Key Amino Acid Residues | Site Score |

|---|---|---|

| Site 1 | VAL83, ARG87, PHE111 | 1.064 doi.org |

| Site 2 | ASN67, ARG129, LYS232 | 1.077 doi.org |

Signaling Pathway Modulation Studies

Upon binding of an agonist like MDL29,951, GPR17 couples to and activates heterotrimeric G proteins, primarily of the Gαi/o and Gαq families tuni.fi.

Gαi/o Pathway : Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase. This reduces the intracellular conversion of ATP to cyclic AMP (cAMP) acs.orgnih.gov. The resulting decrease in cAMP levels leads to reduced activity of downstream effectors such as Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) nih.gov. This pathway has been shown to be a primary mechanism through which GPR17 activation negatively regulates oligodendrocyte differentiation nih.gov.

Gαq Pathway : GPR17 activation also engages the Gαq signaling cascade. This pathway involves the activation of phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade ultimately results in the release of intracellular calcium (Ca²⁺) researchgate.net.

Studies have demonstrated that stimulation of GPR17 with MDL29,951 leads to a rapid decrease in both cAMP and intracellular Ca²⁺ levels in glioblastoma cell lines tuni.firesearchgate.net.

Table 3: GPR17 Signaling Pathway Modulation by MDL29,951

| G Protein | Downstream Effector | Second Messenger Change | Key Downstream Molecules |

|---|---|---|---|

| Gαi/o | Adenylyl Cyclase | ▼ cAMP | PKA, CREB nih.gov |

| Gαq | Phospholipase C | ▲ IP₃/DAG, ▲ Ca²⁺ release | Protein Kinase C (PKC) researchgate.net |

Enzyme Inhibition Mechanisms (e.g., MmpL3, COX-2, DNA Gyrase, Penicillin Binding Protein)

The indole scaffold is a privileged structure in the development of various enzyme inhibitors.

MmpL3 : Indole-2-carboxamides are a well-established class of inhibitors targeting the Mycobacterial membrane protein Large 3 (MmpL3), an essential transporter for mycolic acid precursors in Mycobacterium tuberculosis nih.govrsc.org. Inhibition of MmpL3 blocks the transport of trehalose monomycolate (TMM) across the plasma membrane, leading to intracellular accumulation of TMM and subsequent cell death asm.org. Two primary mechanisms of inhibition by indole derivatives have been proposed:

Direct Binding : The inhibitor may bind directly to the MmpL3 transporter, physically obstructing the translocation of TMM nih.govacs.org.

Proton Motive Force (PMF) Dissipation : As MmpL3 activity is dependent on the transmembrane proton gradient, some indolecarboxamides and other MmpL3 inhibitors may function by dissipating this proton motive force, thereby indirectly inhibiting transport nih.govnih.gov.

COX-2 : The indole ring is a core structural feature of several non-steroidal anti-inflammatory drugs (NSAIDs), including Indomethacin, that inhibit cyclooxygenase (COX) enzymes nih.govtandfonline.com. Many newer indole derivatives have been designed as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective COX-1 inhibition nih.govrsc.org. The mechanism involves the inhibitor binding to the active site of the COX-2 enzyme, preventing its substrate, arachidonic acid, from being converted into prostaglandins, which are key mediators of inflammation and pain nih.govresearchgate.net. Docking studies have shown that the carbonyl group of certain indole derivatives can form hydrogen bonds with key residues such as Tyr355 and Arg120 in the COX-2 active site, mimicking interactions of other known inhibitors nih.gov.

DNA Gyrase : Indole derivatives have been investigated as inhibitors of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication oup.com. The mechanism of action for some indole compounds involves targeting the GyrB subunit, which contains the ATPase domain responsible for ATP binding and hydrolysis oup.com. In silico docking studies predict that the indole moiety can bind to the ATP-binding pocket of GyrB nih.govnih.gov. This inhibition of ATPase activity prevents the conformational changes necessary for the enzyme to introduce negative supercoils into the DNA, ultimately halting replication nih.gov. This mechanism is distinct from that of quinolone antibiotics, which target the GyrA subunit nih.gov.

Penicillin Binding Protein (PBP) : The indole scaffold is being explored for the development of novel non-β-lactam inhibitors of Penicillin-Binding Proteins (PBPs), particularly PBP2a, which is responsible for methicillin resistance in Staphylococcus aureus (MRSA) mdpi.com. PBPs are bacterial transpeptidases essential for the final steps of peptidoglycan synthesis in the cell wall. Indole-based compounds are designed to interact with the active site of these enzymes, potentially through allosteric binding, to inhibit their function and disrupt cell wall integrity mdpi.com. Replacing other heterocyclic groups with an indole moiety in certain PBP inhibitors has been shown to reduce cytotoxicity while maintaining antibacterial activity nih.gov.

Interaction with Nucleic Acids (e.g., DNA Intercalation)

The planar aromatic structure of the indole nucleus allows it and its derivatives to interact with nucleic acids, particularly DNA researchgate.netnih.gov. The mode of interaction can vary depending on the specific side chains and substituents attached to the indole ring. Spectroscopic analyses have shown that some indole derivatives can bind to calf thymus DNA (ctDNA) through non-covalent interactions nih.gov.

Applications of 2,6 Dichloro 1h Indole in Materials Science Research

Development of Organic Electronic Materials

Organic electronic materials are at the forefront of next-generation technologies, including flexible displays, printable circuits, and efficient lighting. The indole (B1671886) ring, being an electron-rich aromatic system, is an excellent core for designing charge-transporting and light-emitting materials. The presence of chlorine atoms in 2,6-dichloro-1H-indole is expected to influence its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for its function in electronic devices.

Intrinsically conducting polymers (ICPs) are organic polymers that possess electrical conductivity. encyclopedia.pub The synthesis of conducting polymers often involves the polymerization of aromatic monomers. While there is a lack of specific studies on the polymerization of this compound, research on other chloro-substituted indoles provides valuable insights into its potential as a monomer.

For instance, a study on the synthesis and characterization of conducting copolymers of various chloro-indoles (4-chloro-indole, 6-chloro-indole, and 7-chloro-indole) with carbazole (B46965) demonstrated the feasibility of incorporating chlorinated indoles into conducting polymer chains. tubitak.gov.tr The resulting copolymers exhibited interesting electrochemical and optical properties, suggesting that the chlorine substituents play a role in tuning the final properties of the polymer. tubitak.gov.tr

The polymerization of indole and its derivatives can be achieved through electrochemical methods, where the monomer is oxidized to form radical cations that subsequently couple to form the polymer chain. tubitak.gov.tr The position of the chlorine atoms in this compound would likely influence the polymerization process and the properties of the resulting polymer. The chlorine atom at the 2-position could potentially be eliminated during polymerization, leading to a more planar and conjugated polymer backbone, which is generally favorable for charge transport. The chlorine at the 6-position would remain as a substituent on the benzene (B151609) ring of the indole unit, influencing the polymer's solubility, morphology, and electronic properties.

Below is a table summarizing the electrochemical properties of conducting polymers derived from different indole monomers, highlighting the potential range of properties for a hypothetical poly(this compound).

| Monomer | Polymer | Oxidation Potential (V) | Band Gap (eV) |

| Indole | Polyindole | ~0.8 | ~3.0 |

| 6-Chloro-indole (copolymer with Carbazole) | P[6In-3Cz] | 0.95 | 2.85 |

| This compound (Hypothetical) | Poly(this compound) | Expected to be > 0.8 | Expected to be < 3.0 |

Note: The data for the hypothetical poly(this compound) is an educated estimation based on the trends observed with other halogenated indoles.

The indole nucleus is the core of the amino acid tryptophan, which is known for its intrinsic fluorescence. researchgate.net This inherent light-emitting property of the indole ring makes it a promising scaffold for the design of fluorescent dyes for various optoelectronic applications, such as organic light-emitting diodes (OLEDs) and fluorescent probes.

The substitution pattern on the indole ring significantly affects its photophysical properties, including absorption and emission wavelengths, quantum yield, and Stokes shift. nih.gov While specific fluorescent dyes derived from this compound are not extensively documented, the principles of fluorophore design suggest that this molecule could serve as a valuable precursor. The chlorine atoms can act as handles for further chemical modifications, allowing for the attachment of other chromophoric or auxochromic groups to fine-tune the fluorescence properties.

For example, the electron-withdrawing nature of the chlorine atoms in this compound could lead to a red-shift in the fluorescence emission compared to unsubstituted indole. This is a desirable feature for certain applications where emission in the longer wavelength region of the visible spectrum is required. Furthermore, the introduction of other functional groups at different positions of the this compound core could lead to the development of a library of fluorescent dyes with a wide range of emission colors.

The potential of indole derivatives in optoelectronic materials is an active area of research, with a focus on developing new materials with enhanced performance and stability. researchgate.net The unique electronic structure of this compound makes it a compelling candidate for exploration in this field.

Functional Materials for Sensing and Catalysis

The reactivity and electronic properties of the indole ring also make it a suitable platform for the development of functional materials for sensing and catalysis. The nitrogen atom in the indole ring can act as a binding site for metal ions, while the aromatic core can participate in various chemical transformations.

The development of chemosensors for the detection of specific analytes is a critical area of materials science. Indole-based compounds have been investigated as fluorescent and colorimetric sensors for various ions and molecules. semanticscholar.org The presence of the two chlorine atoms in this compound could enhance its selectivity and sensitivity as a sensor. These chlorine atoms can influence the binding affinity of the indole nitrogen for a target analyte and can also modulate the photophysical changes that occur upon binding, leading to a more pronounced sensing signal.

In the field of catalysis, indole derivatives can be used as ligands for transition metal catalysts or as organocatalysts themselves. The functionalization of the indole ring is a key strategy for tuning the catalytic activity and selectivity. nih.gov The this compound molecule offers multiple sites for functionalization, allowing for the synthesis of a diverse range of ligands and catalysts. For example, the C-H bonds of the indole ring can be selectively activated and functionalized to introduce catalytically active groups.

While direct applications of this compound in sensing and catalysis are yet to be fully explored, the rich chemistry of the indole scaffold and the modulating effect of the chloro-substituents suggest a promising future for this compound in the design of novel functional materials.

Future Research Directions and Unexplored Avenues

Advanced Synthetic Methodologies

The development of novel and efficient synthetic routes is paramount to enabling broader research and application of 2,6-dichloro-1H-indole. While classical methods for indole (B1671886) synthesis exist, future efforts should focus on modern, more sustainable, and highly selective techniques.

Continuous Flow Chemistry: The application of continuous flow technology for the synthesis of indole derivatives has demonstrated significant advantages in terms of reaction time, scalability, and safety. mdpi.com Future research could explore the adaptation of known indole syntheses, such as the Fischer, Bischler, or Reissert methods, to a continuous flow process for the production of this compound. This would allow for precise control over reaction parameters, potentially leading to higher yields and purity.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of C-C and C-X bonds under mild conditions. nih.gov The synthesis of indoles from styryl aryl azides has been demonstrated in living cells using photocatalysis. nih.gov Future investigations could focus on developing photocatalytic C-H activation or cross-coupling methods for the direct dichlorination of the indole core or the construction of the this compound skeleton from readily available precursors.

Biocatalysis: The use of enzymes in organic synthesis offers unparalleled selectivity and sustainability. nih.govnih.gov Halogenating enzymes, for instance, can introduce halogen atoms at specific positions on the indole ring. nih.gov A promising avenue of research would be the discovery or engineering of halogenases capable of selectively dichlorinating the indole nucleus at the 2- and 6-positions. Furthermore, other enzymes could be employed for the asymmetric synthesis of chiral derivatives of this compound.

Organometallic Catalysis: Transition metal-catalyzed reactions are indispensable in modern organic synthesis. yale.eduscielo.br Palladium-catalyzed cross-coupling reactions, for example, could be employed for the late-stage functionalization of a pre-formed this compound core. chim.it Future work should explore the development of novel organometallic catalysts for the efficient and regioselective synthesis of this compound and its derivatives, potentially through C-H activation strategies. chim.itresearchgate.net

Deeper Mechanistic Elucidation at the Molecular Level

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing methods and designing new transformations.

In Situ Spectroscopic Studies: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, providing valuable insights into the formation and consumption of intermediates. scielo.br Future mechanistic studies on the synthesis of this compound could employ these techniques to identify transient species and elucidate the reaction pathways.

Kinetic Analysis: Detailed kinetic studies can help to determine the rate-determining steps of a reaction and provide information about the influence of various parameters on the reaction outcome. copernicus.org A comprehensive kinetic analysis of the key steps in the synthesis of this compound would be invaluable for process optimization.

Novel Computational Approaches and Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms.

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, stability, and reactivity of molecules. copernicus.org Future computational studies on this compound could employ DFT to predict its spectroscopic properties, explore the mechanisms of its formation and reactions, and guide the design of new derivatives with desired electronic properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the structural features of molecules with their biological activity. nih.govresearchgate.net Once biological data for a series of this compound derivatives becomes available, QSAR modeling could be a powerful tool to predict the activity of new analogues and guide lead optimization in drug discovery programs. semanticscholar.org

Machine Learning (ML): Machine learning algorithms are increasingly being used to predict the outcomes of chemical reactions and to design new molecules with specific properties. nih.govrsc.orgnih.gov In the context of this compound, ML models could be trained to predict its reactivity, toxicity, and potential applications in materials science.

Exploration in Emerging Materials Science Fields

The unique electronic properties conferred by the chlorine substituents on the indole ring suggest that this compound and its derivatives could find applications in various areas of materials science.

Organic Semiconductors: Arylindole derivatives are known to be useful in optoelectronic materials. chim.it The introduction of chlorine atoms can modulate the electronic properties of the indole core, potentially leading to materials with improved charge transport characteristics suitable for use in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Organic Light-Emitting Diodes (OLEDs): Functionalized indoles have been investigated for their potential in OLEDs. Future research could explore the synthesis and characterization of this compound-based materials as emitters or host materials in OLED devices.

Sensor Technology: The indole scaffold can be functionalized to create chemosensors for the detection of various analytes. The specific electronic and steric properties of this compound could be exploited to develop novel sensors with high sensitivity and selectivity.

Interdisciplinary Research Collaborations

The multifaceted nature of research on this compound necessitates a collaborative approach, bringing together experts from various disciplines.

Academia-Industry Partnerships: Collaborations between academic research groups and pharmaceutical or materials science companies can accelerate the translation of fundamental discoveries into practical applications. thieme-connect.de Such partnerships could focus on the development of scalable synthetic routes for this compound and the evaluation of its potential in drug discovery and materials science.

Consortia for Bioactive Compound Discovery: The formation of research consortia involving chemists, biologists, and pharmacologists would facilitate the systematic investigation of the biological activities of this compound and its derivatives. researchgate.netabap.co.inbenthamscience.comchemrxiv.org

Cross-Disciplinary Materials Science Teams: The exploration of this compound in materials science would benefit from collaborations between synthetic chemists, physicists, and engineers to design, synthesize, and characterize new functional materials.

常见问题

Q. Which computational tools are recommended for modeling this compound’s electronic properties?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets to predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare with experimental UV-Vis spectra () to validate absorption maxima. Molecular dynamics simulations can further assess solvent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。